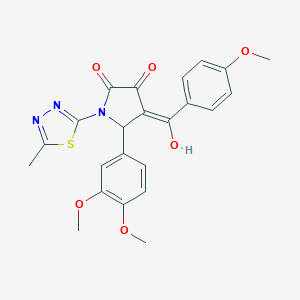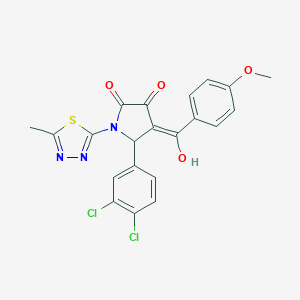![molecular formula C9H12N2O4 B257728 ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate, also known as HAMNO, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in the biosynthesis of cholesterol and fatty acids, which may contribute to its anticancer properties. ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate in lab experiments is its ability to selectively target specific biological processes, making it a valuable tool for studying these processes. However, one limitation of using ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate. One area of research is the development of new drugs based on ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate, which may have improved efficacy and fewer side effects than existing drugs. Another area of research is the use of ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate as a tool for studying biological processes, such as the role of specific enzymes and proteins in disease development. Additionally, further research is needed to fully understand the mechanism of action of ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate and its potential toxicity in different experimental systems.
Méthodes De Synthèse
Ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate can be synthesized through a multistep reaction involving the condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization and dehydration. The final product is obtained through the esterification of the resulting pyrrole carboxylic acid with ethanol.
Applications De Recherche Scientifique
Ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate has been extensively studied for its potential use in various research applications, such as in the development of new drugs and as a tool for studying biological processes. ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-9(13)7-5(2)11-6(4-10-14)8(7)12/h4,10-11,14H,3H2,1-2H3/b6-4+ |
Clé InChI |
ZJMDSTOCDPPZES-GQCTYLIASA-N |
SMILES isomérique |
CCOC(=O)C1=C(N/C(=C/NO)/C1=O)C |
SMILES |
CCOC(=O)C1=C(NC(=CNO)C1=O)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=CNO)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)



![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)
![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)


![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)